![molecular formula C17H14ClN3O2S B2582191 5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391863-18-6](/img/structure/B2582191.png)
5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Activities
- Heterocyclic Compound Synthesis : Research indicates the synthesis of novel heterocyclic compounds with potential as anti-inflammatory and analgesic agents, highlighting the relevance of thiadiazole derivatives in medicinal chemistry (Abu‐Hashem et al., 2020). This suggests that 5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide could be explored for similar pharmacological properties.
- Antimicrobial Agents : Some derivatives of 1,3,4-thiadiazole have been synthesized with antimicrobial properties, indicating the potential use of such compounds in fighting bacterial and fungal infections (Sah et al., 2014).
- Nematocidal Activity : Derivatives containing 1,3,4-thiadiazole amide moiety have shown good nematocidal activity against Bursaphelenchus xylophilus, suggesting potential agricultural applications for controlling pests (Liu et al., 2022).
Photodynamic Therapy and Cancer Research
- Photodynamic Therapy : New zinc phthalocyanine compounds substituted with thiadiazole derivative groups demonstrated high singlet oxygen quantum yield, which is crucial for Type II photodynamic therapy mechanisms, offering a promising approach for cancer treatment (Pişkin et al., 2020).
- Anticancer Activity : Several studies focused on the synthesis of thiadiazole derivatives to evaluate their anticancer properties, with some compounds showing promising activity against various cancer cell lines. This suggests that derivatives of thiadiazole, including this compound, could be potent anticancer agents (Tiwari et al., 2017).
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-10-4-3-5-11(8-10)16-20-21-17(24-16)19-15(22)13-9-12(18)6-7-14(13)23-2/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCOWBMPVJQTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
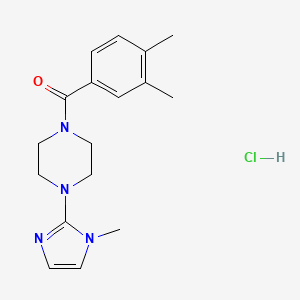
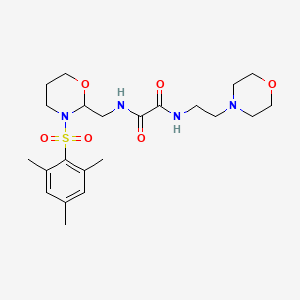
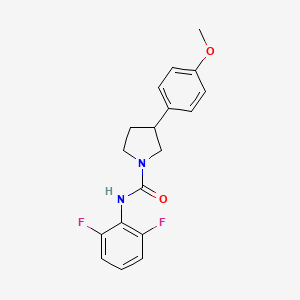
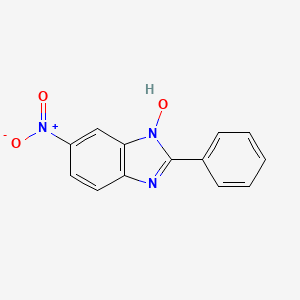
![5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile](/img/structure/B2582115.png)
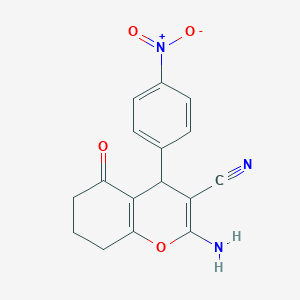
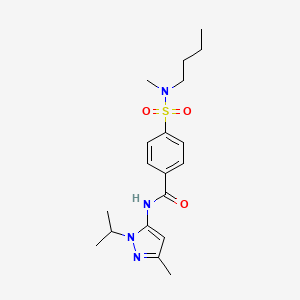
![5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2582119.png)
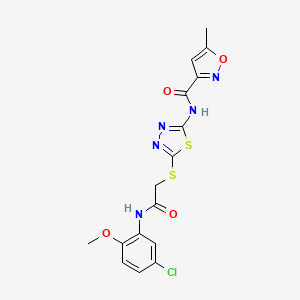
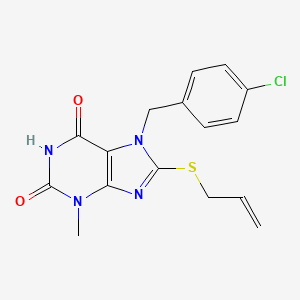
![2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2582123.png)
![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2582125.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2582126.png)

